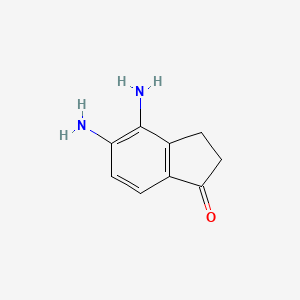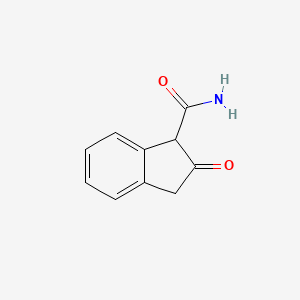
4,5-Diamino-indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of 1H-inden-1-one, featuring amino groups at the 4 and 5 positions and a dihydro structure at the 2,3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 1H-inden-1-one.
Reduction: The dihydro structure at the 2,3 positions is obtained by reducing the double bond in the indenone ring.
Industrial Production Methods
Industrial production of 4,5-diamino-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
- **Oxidation Products
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4,5-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,10-11H2 |
InChI-Schlüssel |
RHTOCKZWDSKUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)



![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)


